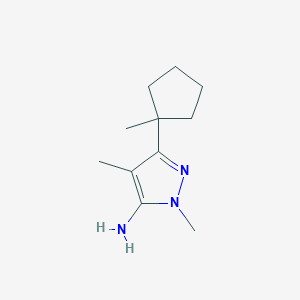

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

Description

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and a 1-methylcyclopentyl group at the 3-position. The 1-methylcyclopentyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties .

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2,4-dimethyl-5-(1-methylcyclopentyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-8-9(13-14(3)10(8)12)11(2)6-4-5-7-11/h4-7,12H2,1-3H3 |

InChI Key |

WGYHZSCCDHPBHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2(CCCC2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like thionyl chloride for amino group substitution.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the pyrazole ring is critical for modulating biological activity. Below is a comparison of substituents and their implications:

*Estimated based on molecular formula C12H21N3.

Key Observations :

- Electronic Effects : Thiophene and benzodioxin substituents introduce π-electron systems, which may enhance interactions with aromatic residues in enzyme active sites .

Biological Activity

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. With a molecular formula of and a molecular weight of 193.29 g/mol, this compound is being studied for its mechanisms of action and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 1499529-82-6 |

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

-

Antitumor Activity :

- Recent studies have shown that pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related pyrazole derivative demonstrated significant cytotoxic effects against breast cancer cell lines by modulating genes involved in the DNA damage response .

- The compound's ability to enhance radiation sensitivity suggests its potential as an adjunct in cancer therapies .

- Neuropharmacological Effects :

Case Study 1: Antitumor Efficacy

A study focused on a similar pyrazole derivative (PCW-1001) showed that it effectively induced apoptosis in breast cancer cells and enhanced the efficacy of radiotherapy by regulating key genes involved in DNA repair mechanisms . This suggests that this compound may share similar properties.

Case Study 2: Neuroprotective Properties

In vitro studies have indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This protective effect is hypothesized to be mediated through the modulation of mitochondrial pathways and antioxidant defenses .

Biological Activity Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.